ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

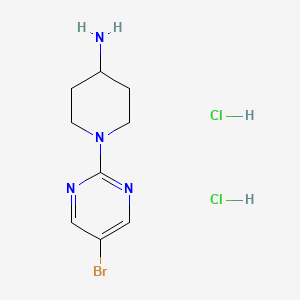

Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 1500755-50-9 . It has a molecular weight of 244.29 .

Synthesis Analysis

A series of pyrazole derivatives were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The newly synthesized compounds were characterized by NMR, mass spectral, and IR spectral studies .

Chemical Reactions Analysis

While specific chemical reactions involving ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate are not detailed in the literature, pyrazoles in general are known to participate in a variety of reactions. For instance, they can be formed through condensation reactions of ketones, aldehydes, and hydrazine monohydrochloride .

Physical And Chemical Properties Analysis

Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A novel series of ethyl-1-(N-substituted) 5-phenyl-1H-pyrazole-4 carboxylate derivatives were synthesized and showed excellent antibacterial activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . Among the screened samples, some compounds showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .

Antifungal Activity

Several substituted pyrazolines, which are derivatives of pyrazole, are reported to possess moderate antibacterial and antifungal activities . This suggests that ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate could potentially have antifungal properties.

Anti-inflammatory Properties

Pyrazole molecules, including ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate, also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory diseases.

Anticancer Properties

Pyrazole molecules also exhibit anticancer properties . This suggests that ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate could potentially be used in cancer treatment.

Antidiabetic Properties

Pyrazoles and their diverse biological activities encompass roles such as antidiabetic agents . This suggests that ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate could potentially be used in the treatment of diabetes.

Anticonvulsant Properties

Pyrazole molecules, including ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate, also exhibit anticonvulsant properties . This makes them potentially useful in the treatment of convulsive disorders.

Anti HIV Properties

Pyrazole molecules also exhibit anti HIV properties . This suggests that ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate could potentially be used in the treatment of HIV.

Analgesic Power

Several derivatives of pyrazole are of pharmaceutical interest due to their analgesic power . This suggests that ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate could potentially be used as a pain reliever.

Zukünftige Richtungen

Pyrazoles and their derivatives are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They are found in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the study and development of pyrazole derivatives, including ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate, is a promising area for future research.

Wirkmechanismus

Target of Action

Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, and anticonvulsant properties . The primary targets of this compound are likely to be bacterial and fungal cells, given its reported antimicrobial activity .

Mode of Action

Many pyrazole derivatives are known to interact with various enzymes and receptors in their target organisms, disrupting normal cellular processes . The presence of different substituents on the pyrazole ring and the phenyl ring can severely modify the biological properties of such molecules .

Biochemical Pathways

These could include pathways involved in cell wall synthesis, protein synthesis, and DNA replication, which are common targets of antimicrobial compounds .

Result of Action

Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate has been reported to exhibit excellent antibacterial activity against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . The molecular and cellular effects of the compound’s action would likely involve disruption of essential cellular processes, leading to cell death .

Eigenschaften

IUPAC Name |

ethyl 1-ethyl-5-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-16-13(11-8-6-5-7-9-11)12(10-15-16)14(17)18-4-2/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALWQRARYOKRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)OCC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

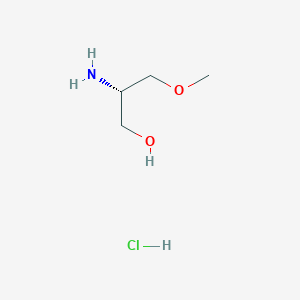

![tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1380635.png)

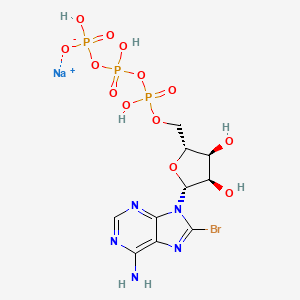

![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-2-yl]-2-methylpropanamide](/img/structure/B1380636.png)

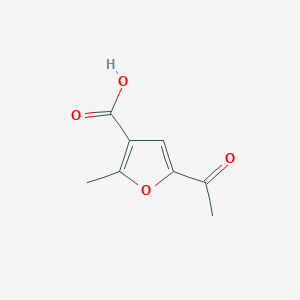

![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)